6-Prenylnaringenin

Vue d'ensemble

Description

(2S)-6-Prénylnaringénine est un flavonoïde prénylé, un type de métabolite secondaire présent dans diverses plantes. Il est connu pour ses activités biologiques significatives, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses. Ce composé est particulièrement remarquable pour sa présence dans le houblon (Humulus lupulus), utilisé dans la fabrication de la bière, et il a été étudié pour ses bienfaits potentiels pour la santé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la (2S)-6-Prénylnaringénine implique généralement la prénylation de la naringénine, un précurseur flavonoïde. Une méthode courante consiste à utiliser le bromure de prényle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) sous reflux. Le produit est ensuite purifié par des techniques chromatographiques.

Méthodes de production industrielle

La production industrielle de la (2S)-6-Prénylnaringénine peut être obtenue par des méthodes biotechnologiques, telles que l'utilisation de souches de levure modifiées. Par exemple, Saccharomyces cerevisiae peut être génétiquement modifié pour améliorer la production de naringénine, qui est ensuite prénylée pour former la (2S)-6-Prénylnaringénine. Cette méthode est avantageuse en raison de sa durabilité et de sa capacité d'adaptation .

Analyse Des Réactions Chimiques

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 198°C |

| LiCl equivalents | 55 |

| Reaction time | 9 minutes |

| Yield (total) | 76% (combined 6-PN and 8-PN) |

Table 1: Coefficients of Determination for Reaction Targets

| Target | R² (%) | R² corrected |

|---|---|---|

| 8-PN | 0.951 | 0.929 |

| 6-PN | 0.947 | 0.923 |

| Xanthohumol | 0.950 | 0.924 |

| Byproducts | 0.986 | 0.977 |

The statistical model used (design of experiments) achieved high predictive accuracy, with R² corrected values exceeding 90% for all targets, validating the robustness of the optimization .

Reaction Mechanism

The demethylation involves LiCl acting as a Lewis acid to facilitate cleavage of methyl ether groups in XN. Microwave irradiation accelerates the reaction, while DMF serves as a polar aprotic solvent. The process likely proceeds via intermediate formation of desmethylxanthohumol, followed by ring-closing to yield both flavanones (6-PN and 8-PN) .

Figure 2: Simplified Demethylation Pathway

Xanthohumol → Desmethylxanthohumol (intermediate) → 6-PN + 8-PN.

Byproduct Formation and Mitigation

Byproducts, including chalcone-derived compounds, are minimized under optimized conditions. HPLC analysis confirms reduced byproduct generation when using 55 equivalents of LiCl and a 9-minute reaction time .

Optimization of Reaction Conditions

A factorial design experiment identified critical factors influencing yield:

-

Temperature : Stronger impact at shorter reaction times.

-

LiCl concentration : Directly proportional to yield.

-

Time : Longer durations favor product formation.

Table 2: Factor Levels and Main Effects

| Factor | Low Value | High Value |

|---|---|---|

| Temperature | 160°C | 220°C |

| LiCl | 2.4 mg | 23.9 mg |

| Time | 5 minutes | 30 minutes |

The interaction between temperature and LiCl concentration significantly influenced 8-PN yield, as shown in Pareto charts and interaction plots .

Chemical Stability and Reactivity

The synthesis employs microwave irradiation, enabling rapid reaction completion (9 minutes) compared to conventional heating methods. DMF’s stability at high temperatures ensures minimal solvent degradation. No significant instability of 6-PN was reported under these conditions, though long-term storage stability data are not provided in the sources.

Structural and Analytical Data

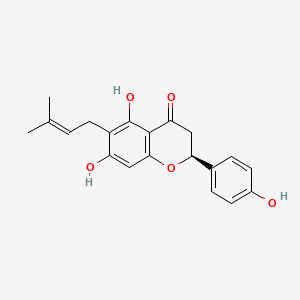

6-PN Structure :

-

IUPAC Name : (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4H-chromen-4-one.

-

Molecular Formula : C₂₀H₂₀O₅.

HPLC analysis (λ = 290 nm for flavanones) confirms product purity, distinguishing 6-PN from 8-PN and byproducts .

This synthesis method offers scalable production of 6-PN with high efficiency, leveraging microwave-assisted demethylation and statistical optimization for precision.

Applications De Recherche Scientifique

Anticancer Properties

6-PN exhibits significant anticancer properties, particularly against various human cancer cell lines. Research indicates that it functions as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression and cellular proliferation.

- Mechanism of Action : In vitro studies have demonstrated that 6-PN inhibits all conserved human HDAC classes, leading to hyperacetylation of histones and consequent suppression of melanoma cell proliferation. Specifically, it has been shown to induce apoptosis-independent reductions in viability in SK-MEL-28 and BLM melanoma cells .

- Selectivity and Efficacy : 6-PN has displayed selective antiproliferative activity against prostate cancer cell lines (PC-3 and DU145) without typical apoptotic features, suggesting alternative pathways such as autophagy are involved . Additionally, it has been observed to disrupt estrogen receptor-mediated signaling, which is critical in breast cancer progression .

Endocrine Modulation

The compound has been identified as a potent phytoestrogen, influencing estrogenic pathways through activation of the aryl hydrocarbon receptor (AhR).

- Estrogenic Activity : Studies have shown that 6-PN enhances the nontoxic estrogen 2-hydroxylation pathway via AhR-mediated upregulation of cytochrome P450 enzymes in breast and liver cell lines. This suggests potential applications in managing estrogen-related conditions .

- Comparative Potency : While 6-PN has weaker estrogenic activity compared to its isomer 8-prenylnaringenin, it still holds therapeutic potential in modulating estrogen levels and addressing hormone-dependent cancers .

Neuropharmacological Effects

Recent findings indicate that 6-PN may influence neuropharmacological pathways by acting on GABA receptors.

- GABA Receptor Modulation : Molecular docking studies suggest that 6-PN acts as a positive allosteric modulator at specific GABA receptor sites. This dual action could have implications for developing treatments for anxiety and other neuropsychiatric disorders .

Antimicrobial Activity

Beyond its anticancer and endocrine-modulating effects, 6-PN demonstrates antimicrobial properties.

- Antifungal and Antibacterial Properties : Research has indicated that 6-PN exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (2S)-6-Prenylnaringenin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparaison Avec Des Composés Similaires

Composés similaires

Naringénine: Le précurseur non prénylé de la (2S)-6-Prénylnaringénine.

Xanthohumol: Un autre flavonoïde prénylé présent dans le houblon ayant des activités biologiques similaires.

8-Prénylnaringénine: Un isomère structurel ayant une activité œstrogénique puissante.

Unicité

(2S)-6-Prénylnaringénine est unique en raison de son motif de prénylation spécifique, qui améliore ses activités biologiques par rapport à son homologue non prénylé, la naringénine. Sa structure distincte lui permet également d'interagir avec différentes cibles moléculaires, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

Introduction

6-Prenylnaringenin (6-PN) is a naturally occurring prenylflavonoid predominantly found in hops (Humulus lupulus L.), known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic effects, particularly in cancer treatment and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of 6-PN, supported by case studies, research findings, and relevant data.

6-PN is characterized by its prenyl group, which enhances its bioactivity compared to other flavonoids. Its structure allows it to interact with various biological targets, including receptors and enzymes.

- AhR Activation : 6-PN acts as an agonist for the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes (CYP1A1 and CYP1B1) in breast cancer cells (MCF-7) and liver cells (HepG2). This activation promotes the metabolism of estrogens through non-toxic pathways, potentially reducing estrogen-related cancer risks .

- Histone Deacetylase Inhibition : Recent studies have shown that 6-PN exhibits significant inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The inhibition of HDACs by 6-PN leads to hyperacetylation of histones, thereby modulating gene expression related to tumor growth .

- GABA Receptor Modulation : 6-PN has been identified as a positive allosteric modulator at GABA_A receptors, suggesting potential applications in neurological conditions .

Anticancer Properties

Research indicates that 6-PN possesses notable anticancer properties across various cancer cell lines:

- Melanoma : In vitro studies demonstrated that 6-PN significantly reduced cell viability in human metastatic melanoma cells (SK-MEL-28 and BLM), independent of apoptosis mechanisms .

- Breast Cancer : The compound effectively inhibited proliferation in MCF-7 cells and modulated estrogen receptor activity, indicating its potential as an anti-estrogenic agent .

Neuroprotective Effects

The modulation of GABA_A receptors suggests that 6-PN may also provide neuroprotective benefits. Its ability to enhance GABAergic signaling could be beneficial in treating anxiety and other neurodegenerative disorders .

Cardiovascular Benefits

Preliminary findings suggest that 6-PN may improve cardiovascular health by influencing lipid profiles and exhibiting antioxidant properties. In a study involving beer consumption enriched with flavonoids, participants showed improved plasma lipid levels and antioxidant activities .

Table 1: Biological Activities of this compound

Table 2: Case Studies on this compound

Propriétés

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWNASRGLKJRJJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218409 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-13-5 | |

| Record name | 6-Prenylnaringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Prenylnaringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PRENYLNARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.